N-(2-methylsulfanylpropyl)-4-nitroaniline
Description
N-(2-methylsulfanylpropyl)-4-nitroaniline is an organic compound that features a nitro group attached to an aniline ring, with a 2-methylsulfanylpropyl substituent
Properties
IUPAC Name |
N-(2-methylsulfanylpropyl)-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-8(15-2)7-11-9-3-5-10(6-4-9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJORMVYGRGIXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-chloroaniline to form 4-nitroaniline, followed by a substitution reaction with 2-methylsulfanylpropyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of N-(2-methylsulfanylpropyl)-4-nitroaniline may involve large-scale nitration and substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylsulfanylpropyl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-aminoaniline derivatives.
Reduction: Formation of 4-amino-N-(2-methylsulfanylpropyl)aniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-(2-methylsulfanylpropyl)-4-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylsulfanylpropyl)-4-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylsulfanylpropyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(2-methylsulfanylpropyl)-4-chloroaniline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(2-methylsulfanylpropyl)-4-nitroaniline is unique due to the presence of both a nitro group and a methylsulfanylpropyl group, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
